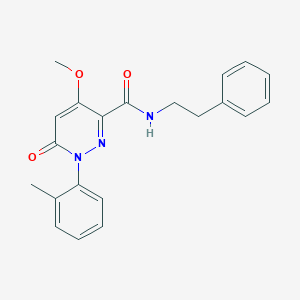
3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide is a chemical compound known for its versatile applications in scientific research. Its unique structural properties make it suitable for various fields, including drug development, synthesis of novel compounds, and biophysical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide typically involves a multi-step process. The initial step often includes the chlorination of a suitable precursor, followed by the introduction of the hydroxy-phenylpropyl group. The methoxybenzenesulfonamide moiety is then incorporated through a series of substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing novel compounds with potential pharmaceutical applications.
Biology: Employed in studies to understand its interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-nitrobenzamide
- 3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide stands out due to its methoxy group, which can influence its reactivity and interactions with other molecules. This unique feature makes it a valuable compound for specific applications in research and industry.
Propriétés
IUPAC Name |
3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-16(19,12-6-4-3-5-7-12)11-18-23(20,21)13-8-9-15(22-2)14(17)10-13/h3-10,18-19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDUNVAJJNVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)


![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)






![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3007022.png)
![N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3007024.png)
